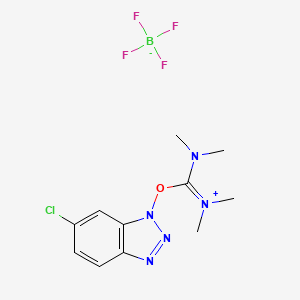

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Vue d'ensemble

Description

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency and selectivity in forming amide bonds, making it a valuable reagent in the synthesis of peptides and other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate typically involves the reaction of 6-chlorobenzotriazole with tetramethyluronium salts in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

6-Chlorobenzotriazole+Tetramethyluronium Salt+Tetrafluoroboric Acid→O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves precise control of temperature, pH, and reaction time. The product is then purified through crystallization or chromatography techniques to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate primarily undergoes substitution reactions, particularly in peptide coupling. It acts as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include carboxylic acids, amines, and bases such as N,N-diisopropylethylamine.

Conditions: The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are peptides and other amide-containing compounds. The efficiency of the coupling reaction ensures high yields of the desired products with minimal side reactions.

Applications De Recherche Scientifique

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is extensively used in scientific research due to its effectiveness in peptide synthesis. Some of its key applications include:

Chemistry: Used in the synthesis of complex organic molecules, particularly peptides and proteins.

Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.

Medicine: Plays a crucial role in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the large-scale production of peptides for pharmaceuticals and biotechnology applications.

Mécanisme D'action

The compound acts as a coupling reagent by activating the carboxyl group of a carboxylic acid, making it more reactive towards nucleophilic attack by an amine. This results in the formation of an amide bond. The mechanism involves the formation of an active ester intermediate, which then reacts with the amine to form the desired peptide bond.

Comparaison Avec Des Composés Similaires

Similar Compounds

- O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

- O-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

- O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate

Uniqueness

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is unique due to the presence of the 6-chloro substituent on the benzotriazole ring. This modification enhances its reactivity and selectivity in peptide coupling reactions compared to other similar compounds. It provides superior results in the synthesis of difficult peptides and hindered couplings, making it a preferred choice in many synthetic applications .

Activité Biologique

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (commonly referred to as TCTU) is a coupling reagent widely used in organic synthesis, particularly in peptide synthesis. This compound exhibits several biological activities, making it a subject of interest in various research fields.

- Molecular Formula : C₁₁H₁₅BClF₄N₅O

- Molecular Weight : 355.53 g/mol

- CAS Number : 330641-16-2

- Purity : ≥98.0% (by HPLC)

- Melting Point : 204 °C

TCTU functions primarily as a coupling reagent, facilitating the formation of amide bonds between amino acids during peptide synthesis. Its mechanism involves the activation of carboxylic acids, which enhances their reactivity towards nucleophilic attack by amines. This process is crucial in synthesizing peptides and other complex organic molecules.

1. Antimicrobial Activity

TCTU has shown potential antimicrobial properties, particularly against various bacterial strains. It is effective in synthesizing compounds that exhibit antibiotic activity, contributing to the development of new therapeutic agents.

2. Antibody-Drug Conjugates (ADCs)

TCTU is utilized in the preparation of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. The compound's ability to create stable linkages between antibodies and drugs enhances the efficacy of cancer treatments.

3. Cell Signaling Pathways

Research indicates that TCTU may influence several cellular signaling pathways, including:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- PI3K/Akt/mTOR Pathway : Plays a role in cell survival and metabolism.

These pathways are critical for understanding how TCTU and its derivatives might affect cellular behavior.

Study 1: Synthesis of Antimicrobial Peptides

A study demonstrated the use of TCTU in synthesizing novel antimicrobial peptides that exhibited activity against resistant bacterial strains. The peptides were evaluated for their minimum inhibitory concentrations (MICs), showing promising results that suggest TCTU's role in developing new antibiotics.

Study 2: Development of ADCs

In another research effort, TCTU was employed to create ADCs targeting specific cancer markers. The study highlighted the improved therapeutic index of these conjugates compared to traditional chemotherapy agents, showcasing TCTU's significance in cancer therapy.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BClF₄N₅O |

| Molecular Weight | 355.53 g/mol |

| CAS Number | 330641-16-2 |

| Purity | ≥98.0% (by HPLC) |

| Melting Point | 204 °C |

Propriétés

IUPAC Name |

[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN5O.BF4/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGVQFJZGHBZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClF4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647863 | |

| Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330641-16-2 | |

| Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 99mTc-pertechnetate (TcTU) and how is it used in thyroid scintigraphy?

A1: 99mTc-pertechnetate (TcTU) is a radiopharmaceutical used in thyroid scintigraphy. It emits gamma rays that can be detected by a gamma camera, allowing visualization of the thyroid gland and assessment of its function. TcTU is taken up by the thyroid gland similarly to iodine, but it does not get incorporated into thyroid hormones.

Q2: What is the significance of the global 99mTc-pertechnetate thyroid uptake (TcTU) value?

A: The TcTU value reflects the thyroid gland's ability to trap iodine, which is the first step in thyroid hormone synthesis. It provides a quantitative measure of thyroid function and can be used to assess the severity of thyroid disorders. []

Q3: What is the difference between TcTU and TcTUs?

A: TcTU refers to the global 99mTc-pertechnetate thyroid uptake, while TcTUs refers to the uptake under TSH suppression. TcTUs is specifically used to assess the function of autonomous thyroid tissue, which is not under the control of TSH. []

Q4: How does iodine intake affect TcTU values?

A: TcTU values are inversely correlated with iodine intake. In iodine deficiency, TcTU values tend to be higher due to increased iodine avidity by the thyroid gland. Conversely, in iodine sufficiency, TcTU values are lower. [, ]

Q5: Can TcTU be used to differentiate between different types of thyroid disorders?

A5: TcTU, in conjunction with clinical and other laboratory findings, can help differentiate between certain thyroid disorders. For example:

- Graves' disease: Typically shows high TcTU values. [, ]

- Hyperthyroid autoimmune thyroiditis (H-AIT): May show lower TcTU values compared to Graves' disease. []

- Subacute thyroiditis: Usually presents with very low TcTU values due to impaired thyroid function. [, ]

- Thyroid autonomy: TcTUs is particularly useful in diagnosing thyroid autonomy, as it helps quantify the function of autonomous tissue that is not suppressed by TSH. [, ]

Q6: What are the limitations of using TcTU in thyroid diagnosis?

A6: While TcTU is a valuable tool in thyroid diagnosis, it has limitations:

- Overlap in TcTU values: There can be an overlap in TcTU values between different thyroid disorders, making it difficult to rely solely on TcTU for a definitive diagnosis. [, ]

- Influence of iodine intake: TcTU values are influenced by iodine intake, requiring careful interpretation in the context of the patient's iodine status. [, ]

- Inability to distinguish between causes of low uptake: Low TcTU values can be seen in various conditions, such as thyroiditis and some cases of Graves' disease, making it necessary to consider other clinical and laboratory findings. []

Q7: How is TcTU used in the management of thyroid autonomy?

A7: TcTU, specifically TcTUs, plays a crucial role in managing thyroid autonomy:

- Risk stratification: TcTUs helps assess the risk of developing hyperthyroidism, particularly iodine-induced hyperthyroidism, in patients with thyroid autonomy. [, ]

- Treatment planning: TcTUs aids in determining the appropriate dose of radioactive iodine (RAI) therapy for patients with thyroid autonomy. [, ]

- Monitoring treatment response: TcTUs can be used to monitor the effectiveness of RAI therapy by assessing the reduction in the function of autonomous tissue. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.